molecular formula C11H15N5O2 B7825160 4-Ethoxy-5-methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline

4-Ethoxy-5-methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B7825160
M. Wt: 249.27 g/mol
InChI Key: LUBPASVQXTWWJE-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a methoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline typically involves multi-step organic reactions. One common synthetic route starts with the nitration of an appropriate aromatic precursor, followed by reduction to form the corresponding amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

4-Ethoxy-5-methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-methoxyaniline: Lacks the tetrazole ring, making it less versatile in certain applications.

    5-Methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline: Similar structure but without the ethoxy group, which may affect its reactivity and properties.

    4-Ethoxy-5-methoxyaniline: Does not contain the tetrazole ring, limiting its potential biological activity.

Uniqueness

4-Ethoxy-5-methoxy-2-(2-methyl-1,2,3,4-tetrazol-5-yl)aniline is unique due to the presence of both the ethoxy and methoxy groups along with the tetrazole ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-ethoxy-5-methoxy-2-(2-methyltetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-4-18-10-5-7(8(12)6-9(10)17-3)11-13-15-16(2)14-11/h5-6H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBPASVQXTWWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2=NN(N=N2)C)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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